molecular formula C17H16N2O2S B5511685 [4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester

[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester

Cat. No.: B5511685
M. Wt: 312.4 g/mol
InChI Key: KDFTZXJPBNANFN-UHFFFAOYSA-N
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Description

[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methylbenzaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with phenyl isocyanate to form the carbamic acid ester .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .

Scientific Research Applications

Chemistry

In chemistry, [4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. It has shown promise in inhibiting enzymes involved in cancer and infectious diseases .

Medicine

Medicinally, benzothiazole derivatives are explored for their anti-cancer, anti-bacterial, and anti-inflammatory properties. This compound is being investigated for its potential therapeutic applications in treating various diseases .

Industry

In the industrial sector, this compound is used in the development of materials with specific properties, such as fluorescence and electroluminescence. It is also utilized in the production of agrochemicals and plant growth regulators .

Mechanism of Action

The mechanism of action of [4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-carbamic acid ethyl ester stands out due to its specific structural features that allow for unique interactions with biological targets. Its combination of a benzothiazole ring with a carbamic acid ester moiety provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-3-21-17(20)18-13-7-5-12(6-8-13)16-19-14-9-4-11(2)10-15(14)22-16/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFTZXJPBNANFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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